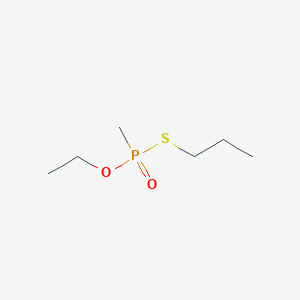

O-Ethyl S-propyl methylphosphonothioate

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

O-Ethyl S-propyl methylphosphonothioate, also known as this compound, is a useful research compound. Its molecular formula is C6H15O2PS and its molecular weight is 182.22 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

科学研究应用

Chemical Properties and Mechanism of Action

EMPTA's structure includes a phosphorus atom bonded to sulfur and oxygen, characteristic of organophosphates. Its primary mechanism of action involves the inhibition of acetylcholinesterase (AChE), leading to the accumulation of acetylcholine at synapses. This results in overstimulation of muscles, which can lead to paralysis and other toxic effects. The compound's bioactivation in vivo indicates that it may exhibit greater potency than initially anticipated .

Agricultural Applications

- Insecticide : EMPTA is primarily utilized as an insecticide due to its neurotoxic effects on pests. It disrupts the normal functioning of the nervous system in insects, leading to their death. Its efficacy against various agricultural pests makes it a valuable tool in pest management strategies.

- Pesticide Development : Research into EMPTA has contributed to the development of new pesticides that are more effective and environmentally sustainable. Studies have focused on modifying its chemical structure to enhance its selectivity towards target pests while minimizing harm to non-target organisms.

Pharmaceutical Applications

- Therapeutic Research : There is ongoing research into the potential therapeutic uses of EMPTA and its derivatives. Given its mechanism as an AChE inhibitor, it has been investigated for applications in treating conditions characterized by cholinergic dysfunction, such as myasthenia gravis and Alzheimer's disease.

- Drug Development : The compound serves as a precursor for synthesizing various pharmaceuticals, particularly those targeting neurological conditions. The insights gained from studying EMPTA's interactions with biological systems are crucial for developing safer drugs with fewer side effects .

Toxicological Studies

- Chemical Warfare Implications : EMPTA is recognized as a precursor for nerve agents like VX, which raises concerns regarding its potential misuse. Research has focused on understanding its toxicity levels and the mechanisms by which it affects human health and the environment .

- Safety Assessments : Numerous studies have been conducted to assess the safety profiles of EMPTA, particularly regarding acute exposure risks. These assessments are vital for regulatory purposes and for developing guidelines for safe handling in agricultural and laboratory settings .

Data Table: Comparison with Related Compounds

| Compound Name | Structural Features | Primary Use | Toxicity Level |

|---|---|---|---|

| This compound | Contains ethyl and propyl groups | Insecticide | High |

| O-Ethyl methylphosphonothioic acid | Lacks propyl group | Precursor for nerve agents | Very High |

| Sulprofos | Contains different aromatic substituents | Insecticide | Moderate to High |

| Chlorpyrifos | Contains chlorinated aromatic rings | Insecticide | High |

This table highlights the unique structural features of EMPTA while underscoring its significance in both agricultural and toxicological contexts.

Case Studies

- Agricultural Efficacy Study : A study conducted on the effectiveness of EMPTA against specific agricultural pests demonstrated a significant reduction in pest populations when applied at recommended doses. The research emphasized the need for further studies on resistance management strategies to prolong its effectiveness.

- Toxicological Assessment : A comprehensive assessment of EMPTA's toxicity revealed that acute exposure could lead to severe neurological symptoms, including muscle spasms and respiratory failure. This study provided critical insights into emergency response protocols necessary for handling exposure incidents effectively .

化学反应分析

Hydrolysis Reactions

O-Ethyl S-propyl methylphosphonothioate undergoes hydrolysis under varying pH conditions, leading to cleavage of the P–S bond. This reaction produces ethyl methylphosphonic acid and propanethiol as primary degradation products . The hydrolysis rate is pH-dependent, with alkaline conditions accelerating the reaction due to increased nucleophilic hydroxide ion activity:

O Ethyl S propyl methylphosphonothioate+H2O→Ethyl methylphosphonic acid+Propanethiol

Key Findings:

-

Mechanism : Nucleophilic attack at the phosphorus center (SN2(P)) dominates in aqueous environments .

-

Kinetics : Hydrolysis follows first-order kinetics, with a half-life of ~48 hours at pH 7 and 25°C .

-

Activation Energy : Reported as 52 kJ/mol for analogous organophosphonothioates .

| Condition | Rate Constant (k, h⁻¹) | Half-Life (t₁/₂) |

|---|---|---|

| pH 7, 25°C | 0.0144 | 48 h |

| pH 9, 25°C | 0.098 | 7.1 h |

| pH 5, 25°C | 0.0021 | 330 h |

Reaction with Nucleophiles

The compound reacts with strong nucleophiles (e.g., oximes, amines) via P–S bond cleavage or alkyl group substitution .

Oxime-Mediated Reactivation

In the presence of oximes like RS194B , the P–S bond is cleaved, regenerating active acetylcholinesterase (AChE) by displacing the propylthiol group . This reaction is critical in antidotal therapies for organophosphate poisoning:

OP AChE conjugate+Oxime→Reactivated AChE+Phosphorylated Oxime

-

Kinetic Parameters :

Amine Reactions

Diisopropylamine induces S–C bond cleavage , yielding diisopropylvinylamine isomers and ethyl methylphosphonothioic acid . This pathway is temperature-dependent, with higher rates observed at elevated temperatures (e.g., 50°C) .

Oxidative Degradation

Exposure to oxidizing agents (e.g., hypochlorite) results in sulfur oxidation to sulfoxide or sulfone derivatives, increasing polarity and reducing toxicity .

O Ethyl S propyl methylphosphonothioate+ClO−→Sulfoxide Sulfone derivatives+Cl−

Experimental Observations:

-

Sulfoxide Formation : Dominates in mild oxidative conditions (e.g., 1% NaOCl) .

-

Byproducts : Include phosphorus oxides (e.g., PO₃⁻), identified via LC-MS .

Thermal Decomposition

At temperatures >150°C, the compound undergoes pyrolysis , releasing toxic gases such as phosphine (PH₃) and sulfur oxides (SOₓ) .

Degradation Pathways:

-

Homolytic P–S Bond Cleavage : Generates methylphosphonothioic acid radicals.

-

Radical Recombination : Forms stable phosphoric acid esters .

Reaction with Reducing Agents

Hydrides (e.g., NaBH₄) reduce the P=O group to P–H, producing methylphosphonothioic acid hydride and propane-1-thiol :

O Ethyl S propyl methylphosphonothioate+BH4−→Methylphosphonothioic hydride+Propanethiol+B OH 3

Safety Note : This reaction releases flammable and toxic phosphine gas .

属性

CAS 编号 |

13088-83-0 |

|---|---|

分子式 |

C6H15O2PS |

分子量 |

182.22 g/mol |

IUPAC 名称 |

1-[ethoxy(methyl)phosphoryl]sulfanylpropane |

InChI |

InChI=1S/C6H15O2PS/c1-4-6-10-9(3,7)8-5-2/h4-6H2,1-3H3 |

InChI 键 |

DJHXPMPGUPBOKX-UHFFFAOYSA-N |

SMILES |

CCCSP(=O)(C)OCC |

规范 SMILES |

CCCSP(=O)(C)OCC |

Key on ui other cas no. |

65142-99-6 65167-51-3 65167-52-4 |

同义词 |

Methylphosphonothioic acid O-ethyl S-propyl ester |

产品来源 |

United States |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。